molecular formula C15H17NO5 B2388598 (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate CAS No. 1580501-97-8

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

Cat. No.: B2388598
CAS No.: 1580501-97-8
M. Wt: 291.303
InChI Key: XNTGBHHUEQUWSQ-XQRVVYSFSA-N
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Description

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 g/mol . This compound is known for its unique structure, which includes a cyclooctene ring and a nitrophenyl carbonate group. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate typically involves the reaction of cyclooct-2-en-1-ol with 4-nitrophenyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate involves its reactivity towards nucleophiles and electrophiles. The nitrophenyl carbonate group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution reactions. The cyclooctene ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclooct-2-en-1-yl (4-aminophenyl) carbonate
  • Cyclooct-2-en-1-yl (4-methoxyphenyl) carbonate
  • Cyclooct-2-en-1-yl (4-chlorophenyl) carbonate

Uniqueness

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is unique due to the presence of the nitrophenyl group, which imparts distinct reactivity and functional properties. This makes it particularly useful in synthetic chemistry and biochemical applications compared to its analogs .

Properties

IUPAC Name

[(2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTGBHHUEQUWSQ-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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